molecular formula C7H2Cl3NO3 B1446734 Benzoyl chloride, 2,5-dichloro-4-nitro- CAS No. 148428-80-2

Benzoyl chloride, 2,5-dichloro-4-nitro-

Cat. No. B1446734
M. Wt: 254.4 g/mol
InChI Key: FINNQRYZVDJBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzoyl chloride, 2,5-dichloro-4-nitro-” is an organic compound with the molecular formula C7H2Cl3NO3 . It is mainly used for industrial or scientific research purposes and is not intended for medical purposes .

Scientific Research Applications

Antibacterial Applications

2,5-Dichloro-4-nitro benzoyl chloride is utilized in the synthesis of 1,3,4-oxadiazole derivatives. These derivatives, resulting from the reaction of benzoyl chloride with various chloro and nitro benzoyl chlorides with oxasemicarbazide, have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Such applications are crucial in the pharmaceutical field, where new antibacterial agents are constantly sought after to combat antibiotic resistance (Singh, 2012).

Chemical Reactivity and Synthesis

The compound exhibits unique reactivity under specific conditions. For instance, a combination of benzoyl chloride and nitrobenzene, typically non-reactive, undergoes a reaction when initially subjected to ultrasound and then heated. This reaction results in the formation of benzoic anhydride, hydrochloric acid, nitrous, and nitric acid, highlighting the compound's potential in intricate chemical synthesis processes (Vinatoru et al., 2002).

Material Science and Modification

2,5-Dichloro-4-nitro benzoyl chloride is involved in the homogeneous acylation of cellulose with benzoyl chlorides. This process, conducted in an ionic liquid medium, enables the synthesis of cellulose benzoates with varying degrees of substitution. These modified cellulose materials have broad applications, ranging from biodegradable films to drug delivery systems (Zhang et al., 2009).

Safety And Hazards

“Benzoyl chloride, 2,5-dichloro-4-nitro-” should be handled with care. It may be harmful by ingestion and skin absorption . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichloro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINNQRYZVDJBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl chloride, 2,5-dichloro-4-nitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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